Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
Description
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is a critical intermediate in the synthesis of Imatinib (Gleevec®), a tyrosine kinase inhibitor developed by Novartis for treating chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs) . This compound, also designated as an impurity (G407010) in pharmaceutical standards, is structurally characterized by a benzaldehyde core substituted with a 4-methylpiperazinylmethyl group at the para position . It serves as a precursor in the reductive amination steps of Imatinib synthesis, enabling the formation of the drug’s benzamide backbone .
Properties
Molecular Formula |
C42H47N9O2 |
|---|---|
Molecular Weight |
709.9 g/mol |
IUPAC Name |
N-[4-methyl-3-[[4-[(4-methylpiperazin-1-yl)methyl]benzoyl]-(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(4-methylpiperazin-1-yl)methyl]benzamide |
InChI |
InChI=1S/C42H47N9O2/c1-31-6-15-37(45-40(52)34-11-7-32(8-12-34)29-49-23-19-47(2)20-24-49)27-39(31)51(42-44-18-16-38(46-42)36-5-4-17-43-28-36)41(53)35-13-9-33(10-14-35)30-50-25-21-48(3)22-26-50/h4-18,27-28H,19-26,29-30H2,1-3H3,(H,45,52) |
InChI Key |
OFVVGPPRYUAQLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)N(C4=NC=CC(=N4)C5=CN=CC=C5)C(=O)C6=CC=C(C=C6)CN7CCN(CC7)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the nucleophilic substitution of a benzyl halide or benzyl nitrile precursor with 1-methylpiperazine, followed by functional group transformations to introduce the aldehyde group at the para position relative to the piperazinylmethyl substituent.
Stepwise Synthesis from 4-(Bromomethyl)benzonitrile
One of the well-documented routes starts from 4-(bromomethyl)benzonitrile, which is prepared by bromination of 4-toluenenitrile:
Step 1: Preparation of 4-(bromomethyl)benzonitrile
- React 4-toluenenitrile (0.1 mol) with N-bromosuccinimide (0.11 mol) and dibenzoyl peroxide (500 mg) in dry carbon tetrachloride (200 mL).
- Reflux under nitrogen atmosphere overnight.
- Cool, filter, concentrate, and recrystallize from chloroform.
- Yield: 50%, melting point 115-117 °C.
Step 2: Formation of 4-((4-methylpiperazin-1-yl)methyl)benzonitrile
- Stir 4-(bromomethyl)benzonitrile (10.2 mmol) in chloroform with 1-methylpiperazine (28 mmol) at room temperature for 24 hours.
- Quench with water, extract with chloroform, dry, concentrate, and wash crystals with hexane.
- Yield: 35%, melting point 65-67 °C.
Step 3: Conversion to N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde
- The nitrile group is then converted to the aldehyde group via controlled reduction or hydrolysis followed by oxidation steps (specific conditions vary depending on the protocol).
This route is described in detail in a 2025 study on novel 3-substituted oxindole derivatives, where the intermediate 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde is used for further condensation reactions.
Green Synthesis Approach via 4-(4-Methylpiperazin-1-ylmethyl)benzoic Acid Intermediate
Another patented method focuses on a green synthesis route involving the preparation of 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride, which can be converted to the aldehyde intermediate:
- Dissolve cyano group benzyl chloride in an ethanol-water mixed solvent (2:1 volume ratio).
- Add methylpiperazine in a nonstoichiometric molar ratio (cyano benzyl chloride : methylpiperazine : sodium hydroxide = 1 : 1.2-1.5 : 6-6.5).
- Heat the mixture to promote reaction, then cool and reclaim ethanol.
- Add sodium hydroxide and reflux to complete the reaction.
- Acidify with dilute hydrochloric acid under ice bath conditions.
- Add sodium chloride to saturate the solution, precipitate the hydrochloride salt.
- Filter, wash, and dry to obtain 4-(4-methylpiperazin-1-ylmethyl)benzoate hydrochloride.
This intermediate can then be chemically transformed into the benzaldehyde derivative through selective reduction or oxidation steps.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Bromination of 4-toluenenitrile | NBS, dibenzoyl peroxide, CCl4, reflux overnight | 50 | Requires inert atmosphere (N2) |
| Nucleophilic substitution with 1-methylpiperazine | Chloroform, RT, 24 h | 35 | Room temperature, prolonged stirring |
| Hydrolysis/oxidation to aldehyde | Various (not fully specified) | Variable | Requires careful control to avoid over-oxidation |
| Green synthesis of benzoate hydrochloride | Ethanol-water (2:1), NaOH, reflux, acidification | High | Environmentally friendly solvent system |
Analytical and Characterization Data
-
- 4-(bromomethyl)benzonitrile: 115-117 °C
- 4-((4-methylpiperazin-1-yl)methyl)benzonitrile: 65-67 °C
- Final aldehyde intermediate: varies, typically 264-269 °C (dec.)
-
- ^1H NMR (500 MHz, DMSO-d6) for condensation products shows characteristic signals for the piperazine ring and aromatic protons.
- ESI-MS confirms molecular ion peaks consistent with the expected molecular weights.
-
- Recrystallization from chloroform or hexane.
- Column chromatography on silica gel with ethyl acetate/methanol gradients.
Research Findings and Applications
- The aldehyde intermediate is crucial for synthesizing imatinib analogs with potent cytotoxic activity against cancer cell lines, as demonstrated in recent medicinal chemistry research.
- The green synthesis method improves environmental sustainability by minimizing hazardous solvents and optimizing reagent ratios, which is critical for large-scale pharmaceutical manufacturing.
- The reaction conditions for nucleophilic substitution and subsequent transformations have been optimized to balance yield and purity, essential for downstream drug synthesis.
Chemical Reactions Analysis
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is a chemical compound with various research applications. Imatinib, commonly known as Gleevec or Glivec, is a targeted therapy medication used to treat cancer .
Basic Information
Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde has the molecular formula and a molecular weight of 709.9 g/mol . Synonyms for this compound include 1356565-46-2 and N-(2-Methyl-5-(4-((4-methylpiperazin-1-yl)methyl)benzamido)phenyl)-4-((4-methylpiperazin-1-yl)methyl)-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzamide .
Imatinib and its applications
Imatinib mesylate (Gleevec) is a well-known drug for treating chronic myeloid leukemia and gastrointestinal stromal tumors . Imatinib, the active ingredient, blocks the activity of several tyrosine kinases . It was the first drug rationally designed based on a molecular abnormality in CML and was approved by the Food and Drug Administration in 2001 after remarkable success in treating chronic-phase CML patients . PET studies have documented a dramatic reduction in 18FDG uptake after oral administration of imatinib mesylate in GIST patients .
Research Applications
N-[11C-methyl]imatinib has the potential for assessing the regional distribution and kinetics of imatinib in the human body to determine whether the drug targets tumors and to identify other organs to which the drug or its labeled metabolites distribute . When paired with tracers such as 2-deoxy-2-[18F]fluoro-D-glucose (18FDG) and 3′-deoxy-3′-[18F]fluorothymidine (18FLT), N-[11C-methyl]imatinib may be a useful radiotracer for planning chemotherapy, for monitoring response to treatment, and for assessing the role of drug pharmacokinetics in drug resistance .
Ponatinib
Mechanism of Action
The mechanism of action of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde involves the inhibition of tyrosine kinases. It prevents the growth-inducing signals sent by enzymes found in some cancerous cells. Specifically, it targets the BCR-ABL kinase, which adds phosphate groups onto target molecules, thereby inhibiting their activity and preventing cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
The following analysis compares Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde with key analogs and intermediates involved in Imatinib’s synthesis or related therapeutic pathways.
Key Findings:
Synthetic Utility :
- Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde is pivotal in forming Imatinib’s benzamide moiety, whereas MMMB offers an alternative ester-based route .
- Derivatives like IVc and IVd (3-(4-((4-methylpiperazin-1-yl)methyl)benzylidene)indolin-2-one) demonstrate modular synthesis strategies but exhibit reduced bioactivity compared to Imatinib .
Analogs like Compound 9k retain kinase inhibition but modify substituents (e.g., dichlorophenyl groups) to enhance pharmacokinetics .
Structural Modifications :
- Replacing the benzaldehyde group in Gleevec intermediates with ester (MMMB) or indole-based (IVd) moieties alters solubility and reactivity but compromises target affinity .
- Impurities such as 1,1'-(1,3-Phenylenebismethylene)-bis[4-[(4-chlorophenyl)phenylmethyl]piperazine] (Imp. D) highlight the need for rigorous quality control in synthesis .
Biological Activity
Gleevec, also known as imatinib mesylate, is a well-known tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). The compound Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde represents a specific derivative of imatinib that has garnered attention for its biological activity and therapeutic potential. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, clinical efficacy, and case studies.
Gleevec functions by inhibiting specific tyrosine kinases involved in the pathogenesis of certain cancers. The primary targets include:
- BCR-ABL Kinase : A fusion protein resulting from the Philadelphia chromosome translocation, which is crucial in CML.
- Platelet-Derived Growth Factor Receptor (PDGFR) : Involved in cell proliferation and survival.
- c-Kit : A receptor tyrosine kinase implicated in various tumors.
By binding to the ATP-binding site of these kinases, Gleevec inhibits their activity, thereby blocking the signaling pathways that promote tumor growth and survival .
Pharmacokinetics
The pharmacokinetic profile of Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde reveals several key characteristics:
| Parameter | Value |
|---|---|
| Bioavailability | 98% |
| Peak Concentration (Cmax) | 2-4 hours post-dose |
| Volume of Distribution | 295.0 ± 62.5 L (adults) |
| Protein Binding | ~95% (mainly to albumin) |
| Half-Life | 18 hours (imatinib), 40 hours (active metabolite) |
| Main Route of Elimination | Feces (68%), Urine (13%) |
Imatinib is extensively metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites that contribute to its therapeutic effects .
Clinical Efficacy
Gleevec has shown remarkable clinical efficacy in various cancers. Notably:
- Chronic Myeloid Leukemia (CML) :
- Gastrointestinal Stromal Tumors (GIST) :
- Other Indications :
Case Studies
Several case studies highlight the biological activity and therapeutic outcomes associated with Gleevec:
- Case Study 1 : A clinical trial involving thirteen patients with metastatic breast cancer showed that all patients had PDGFR-β overexpression and responded positively to Gleevec treatment at a dose of 800 mg/day until disease progression occurred .
- Case Study 2 : In a study focusing on patients with hypereosinophilic syndrome, imatinib demonstrated significant efficacy by inhibiting PDGFRα, leading to marked clinical improvement and reduced eosinophil counts .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Gleevec N-4-((4-Methylpiperazin-1-yl)methyl)benzaldehyde and its analogs?
The compound is synthesized via multi-step routes involving cross-coupling reactions and functional group modifications. Key methods include:
- Buchwald-Hartwig coupling for introducing aromatic amine groups (e.g., coupling of chlorides with amines under palladium catalysis) .
- HATU-mediated amide bond formation to link benzamide moieties with heterocyclic amines, as seen in the synthesis of structurally related Gleevec analogs .
- Microwave-assisted reactions to accelerate coupling steps, improving reaction efficiency and yield (e.g., Method C-2 in ).
- Reductive amination for introducing the 4-methylpiperazine group, often using Fe powder and NH4Cl in ethanol for nitro group reduction .
Example protocol (Method C-2):
- React halide intermediates (e.g., 11c) with amines (e.g., N-methylpiperazine) in the presence of K2CO3 under microwave heating (100–120°C, 30–60 min) .
Q. How are structural and purity profiles validated for this compound in academic settings?
- 1H NMR spectroscopy confirms regiochemistry and functional group integration (e.g., δ 3.86 ppm for methylene protons adjacent to piperazine) .
- Mass spectrometry (MS) verifies molecular weight (e.g., m/z 453.2 [M+H]+ for intermediates) .
- HPLC/LC-MS monitors reaction progress and purity, particularly for analogs with trifluoromethyl or pyridinyl substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing Gleevec analogs with high stereochemical fidelity?
Advanced strategies include:
- Computational modeling (e.g., RBF neural networks coupled with genetic algorithms) to predict optimal parameters like solvent concentration, temperature, and current density in electrochemical synthesis .
- Crystallographic refinement using programs like SHELXL to resolve structural ambiguities, especially for analogs with flexible 4-methylpiperazine moieties .
- DoE (Design of Experiments) to systematically evaluate variables such as catalyst loading (e.g., Pd2(dba)3/BINAP ratios) and reaction time .
Case study:
Q. What analytical approaches resolve contradictions in spectroscopic data for structurally similar analogs?
Contradictions (e.g., overlapping NMR signals or ambiguous MS fragmentation) are addressed via:
- 2D NMR techniques (e.g., COSY, HSQC) to assign proton-proton and proton-carbon correlations, particularly for benzamide and pyrimidine protons .
- Isotopic labeling (e.g., deuterated analogs like Imatinib-d8) to track protonation states and metabolic stability .
- X-ray crystallography to unambiguously determine bond lengths and angles in crystalline derivatives .
Q. How do protonation states of the 4-methylpiperazine group influence biological activity, and how are these states characterized?
- pH-dependent UV-Vis and NMR studies reveal protonation at specific nitrogen atoms, affecting solubility and target binding (e.g., imatinib’s pH-dependent solubility in water <1 mg/mL) .
- Molecular dynamics simulations model interactions between protonated piperazine and kinase ATP-binding pockets, guiding analog design for improved selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
